molecular formula C18H21NO4 B14188600 Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate CAS No. 860344-06-5

Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate

Cat. No.: B14188600
CAS No.: 860344-06-5
M. Wt: 315.4 g/mol
InChI Key: RVCKIIWNIPHPEX-UHFFFAOYSA-N
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Description

Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is a complex organic compound that features a morpholine ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

    Esterification: The benzoate ester is formed through esterification reactions, typically involving the reaction of benzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{5-[1-(piperidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 4-{5-[1-(pyrrolidin-4-yl)ethyl]furan-2-yl}benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Methyl 4-{5-[1-(morpholin-4-yl)ethyl]furan-2-yl}benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

CAS No.

860344-06-5

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 4-[5-(1-morpholin-4-ylethyl)furan-2-yl]benzoate

InChI

InChI=1S/C18H21NO4/c1-13(19-9-11-22-12-10-19)16-7-8-17(23-16)14-3-5-15(6-4-14)18(20)21-2/h3-8,13H,9-12H2,1-2H3

InChI Key

RVCKIIWNIPHPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C2=CC=C(C=C2)C(=O)OC)N3CCOCC3

Origin of Product

United States

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